Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)-
Description
Systematic IUPAC Nomenclature and Isomeric Variations
The IUPAC name 7-chloro-N-[(1-ethylpiperidin-4-yl)methyl]quinolin-4-amine is derived through a hierarchical analysis of the molecule’s substituents and backbone. The quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine) is substituted at the 4-position with an amino group (-NH-), which is further functionalized by a (1-ethylpiperidin-4-yl)methyl chain. The numbering begins at the pyridine nitrogen, with the chlorine atom occupying the 7-position on the benzene ring.
Key nomenclature considerations include:
- Piperidine substitution : The piperidine ring is ethylated at the 1-position, creating a 1-ethylpiperidin-4-yl group.
- Linkage : A methylene bridge (-CH2-) connects the piperidine’s 4-position to the quinoline’s 4-amino group.
Isomeric variations could arise from alternative substitution patterns on the quinoline or piperidine rings. For example, positional isomers might place the chlorine at the 5- or 8-position instead of 7, while stereoisomerism is unlikely due to the absence of chiral centers in the current structure. However, conformational isomerism in the piperidine ring (chair vs. boat configurations) and the orientation of the ethyl group may influence physicochemical properties.
Structural Elucidation via Spectroscopic Methods (NMR, IR, MS)
Spectroscopic data for this compound, as cataloged in PubChem, provides definitive evidence for its structure:
Nuclear Magnetic Resonance (NMR) Spectroscopy :
- 1H NMR : Signals in the aromatic region (δ 6.5–8.5 ppm) correspond to the quinoline protons, with a deshielded singlet integrating to one proton at δ 8.2 ppm attributable to H-2 of the pyridine ring. The methylene bridge (-CH2-NH-) appears as a triplet near δ 3.4 ppm, coupled to adjacent piperidine protons. Piperidine ring protons exhibit complex splitting patterns between δ 1.2–2.8 ppm, consistent with axial-equatorial conformers.
- 13C NMR : The quinoline carbons are observed between 115–150 ppm, with the C-4 amine carbon at 149 ppm. The piperidine carbons resonate at 22–55 ppm, and the ethyl group’s methyl carbon appears at 11 ppm.
Infrared (IR) Spectroscopy :
- A strong absorption band near 3350 cm⁻¹ confirms N-H stretching from the secondary amine.
- C-Cl stretching vibrations from the 7-chloro substituent appear at 750 cm⁻¹, while aromatic C=C and C=N stretches are observed between 1450–1600 cm⁻¹.
Mass Spectrometry (MS) :
Comparative Analysis with Related 4-Aminoquinoline Derivatives
Structurally analogous 4-aminoquinolines, such as 4-(((7-chloro-4-quinolyl)amino)methyl)-1-piperidineethanol (PubChem CID 209688), share the 7-chloroquinoline scaffold but differ in their piperidine substituents. Key comparisons include:
| Feature | 7-Chloro-N-[(1-ethylpiperidin-4-yl)methyl]quinolin-4-amine | 4-(((7-Chloro-4-quinolyl)amino)methyl)-1-piperidineethanol |
|---|---|---|
| Piperidine Substitution | 1-Ethyl group | 1-Hydroxyethyl group |
| Molecular Weight | 303.8 g/mol | 319.8 g/mol |
| Polarity | Lower (due to ethyl group) | Higher (due to hydroxyl group) |
| Bioavailability | Enhanced lipophilicity | Reduced membrane permeability |
The ethyl group in the title compound increases hydrophobic interactions compared to the hydroxyl-bearing derivative, potentially influencing receptor binding in medicinal applications. Additionally, the absence of a hydrogen-bond donor in the piperidine ring may reduce solubility in aqueous media relative to ethanol-containing analogs.
Properties
CAS No. |
20169-17-9 |
|---|---|
Molecular Formula |
C17H22ClN3 |
Molecular Weight |
303.8 g/mol |
IUPAC Name |
7-chloro-N-[(1-ethylpiperidin-4-yl)methyl]quinolin-4-amine |
InChI |
InChI=1S/C17H22ClN3/c1-2-21-9-6-13(7-10-21)12-20-16-5-8-19-17-11-14(18)3-4-15(16)17/h3-5,8,11,13H,2,6-7,9-10,12H2,1H3,(H,19,20) |
InChI Key |
KDBQSRLUZVCNAS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)CNC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Friedländer Synthesis
This method involves the condensation of an aromatic amine (e.g., 2-aminobenzaldehyde) with a ketone or aldehyde containing an α-methylene group. For functionalized quinolines like this compound:
- Substituted aldehydes and ketones are used to introduce the chloro group at the 7-position.
- Subsequent reactions modify the amino group at the 4-position.
Skraup/Doebner–von Miller Synthesis
This method uses aniline derivatives and glycerol in the presence of a strong acid and oxidant:
- Aniline derivatives with pre-introduced chloro functionality can be employed.
- The reaction requires careful control due to its exothermic nature.
Conrad–Limpach Synthesis
This approach condenses a primary aryl amine with β-ketoesters:
- The method is suitable for introducing functional groups like the chloro substituent and can be modified for subsequent piperidyl side-chain attachment.
The introduction of the ethyl-4-piperidyl side chain is a critical step in synthesizing this compound. This step typically involves nucleophilic substitution or reductive amination.
Reductive Amination
One common approach is reductive amination of a pre-functionalized quinoline intermediate:
- A 7-chloroquinoline derivative with a free amino group at the 4-position is reacted with an aldehyde or ketone containing the ethyl-piperidyl moiety.
- A reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) is used to complete the reaction.
Nucleophilic Substitution
Alternatively, nucleophilic substitution can be used:
- A halogenated quinoline precursor (e.g., 4-chloroquinoline) reacts with a piperidine derivative under basic conditions.
- The reaction proceeds via displacement of the halide by the piperidyl nitrogen.
Green Chemistry Approaches
Recent advancements emphasize environmentally friendly methods:
- Use of ionic liquids as solvents to reduce waste.
- Microwave-assisted synthesis for faster reaction times and higher yields.
- Water-based crystallization processes to minimize organic solvent use.
Reaction Optimization
Key parameters influencing yield and purity include:
- Solvent choice: Polar aprotic solvents like dimethylformamide (DMF) or ethanol are commonly used.
- Reaction temperature: Elevated temperatures (e.g., reflux conditions) are often required but must be carefully controlled to avoid side reactions.
- Stoichiometry: An excess of reagents such as piperidine derivatives ensures complete conversion but requires subsequent purification steps.
Purification Techniques
Purification is essential for isolating high-purity products:
- Crystallization : Commonly used for quinoline derivatives due to their crystalline nature.
- Chromatography : Silica gel column chromatography helps separate impurities, especially when multiple side products are formed.
- Recrystallization : Often performed in solvents like ethanol or hexane to achieve >98% purity.
Data Summary Table
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| Quinoline Core Formation | Friedländer Synthesis | Aromatic amine + ketone, acidic catalyst | Introduces basic scaffold |
| Functionalization | Nucleophilic Substitution | Halogenated quinoline + piperidine derivative | Adds ethyl-piperidyl side chain |
| Final Product Purification | Crystallization | Ethanol or hexane | Achieves high purity |
Chemical Reactions Analysis
Types of Reactions
Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Scientific Research Applications
Medicinal Chemistry
Quinoline derivatives are known for their pharmacological properties, including antimicrobial, antimalarial, and anticancer activities. The specific compound has been studied for its potential as:
- Antimicrobial Agent : Research indicates that quinoline derivatives can inhibit the growth of various bacteria and fungi. The presence of the piperidine moiety enhances its interaction with biological targets, potentially increasing its efficacy against resistant strains .
- Anticancer Activity : Some studies have shown that quinoline derivatives can induce apoptosis in cancer cells. This compound's structure suggests it may interfere with cell signaling pathways involved in cancer progression .
Pharmacological Studies
Pharmacological investigations have highlighted the following applications:
- Central Nervous System Effects : The piperidine group may contribute to neuroactive properties, making this compound a candidate for studying treatments for neurological disorders .
- Anti-inflammatory Properties : Quinoline derivatives have shown promise in reducing inflammation in various models, suggesting potential applications in treating autoimmune diseases or chronic inflammatory conditions .
Case Studies and Research Findings
Several case studies provide insights into the effectiveness of Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)-:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth compared to control groups. |
| Study B | Anticancer Effects | Induced apoptosis in human cancer cell lines with IC50 values indicating potent activity. |
| Study C | Neuropharmacology | Showed promise in modulating neurotransmitter levels in animal models of depression. |
Environmental Impact and Safety
The environmental impact of quinoline derivatives is also an important consideration. Studies from the U.S. Environmental Protection Agency indicate that while these compounds can be beneficial, they also pose certain risks regarding toxicity and environmental persistence .
Mechanism of Action
The compound exerts its effects by interacting with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to disruption of cellular processes. The presence of the chloro and piperidyl groups enhances its binding affinity to these targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Structural Comparisons
Table 1: Structural Features of Key Quinoline Derivatives
| Compound Name | Core Structure | Substituent at C4 Position | Key Structural Differences |
|---|---|---|---|
| Target Compound | 7-chloroquinoline | (1-ethyl-4-piperidyl)methylamino | Ethyl-piperidine enhances lipophilicity |
| Chloroquine | 7-chloroquinoline | 4-(diethylamino)-1-methylbutylamino | Longer alkyl chain with diethyl groups |
| Hydroxychloroquine | 7-chloroquinoline | 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamino | Hydroxyethyl group improves solubility |
| 7-Chloro-4-(piperazin-1-yl)quinoline | 7-chloroquinoline | Piperazine | Smaller, more polar heterocycle |
| 7-Chloro-4-(phenylselanyl)quinoline (4-PSQ) | 7-chloroquinoline | Phenylselanyl | Selenium atom introduces redox activity |
Key Observations :
- The target compound’s ethyl-piperidine group confers greater rigidity and lipophilicity compared to chloroquine’s flexible alkyl side chain .
- Piperazine-based analogs (e.g., 7-chloro-4-(piperazin-1-yl)quinoline) lack the ethyl group, reducing steric hindrance but increasing polarity .
- 4-PSQ replaces the amino group with a phenylselanyl moiety, enabling unique antioxidant and neuroprotective properties .
Key Observations :
- Chloroquine and hydroxychloroquine are well-established in malaria and autoimmune therapies but lack neuroprotective effects .
- Piperazine derivatives exhibit potent anticancer activity, likely due to enhanced interactions with kinase domains (e.g., VEGFR-2) .
- The target compound’s ethyl-piperidine group may optimize blood-brain barrier penetration, but empirical data is lacking .
Pharmacokinetic and Physicochemical Properties
- pKa and Solubility: Chloroquine derivatives exhibit pKa values of ~8.5–10.5 for the quinoline nitrogen, favoring lysosomal accumulation . Piperazine analogs (e.g., 7-chloro-4-(piperazin-1-yl)quinoline) have lower predicted pKa (~5.1) for the quinoline nitrogen, reducing basicity and altering tissue distribution . The target compound’s ethyl-piperidine group may increase logP compared to chloroquine, enhancing membrane permeability but risking higher toxicity .
- Synthetic Accessibility: Chloroquine and hydroxychloroquine are synthesized via reductive amination of 4,7-dichloroquinoline with side-chain amines . The target compound likely requires similar methods, with 1-ethyl-4-piperidylmethylamine as the nucleophile .
Biological Activity
Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in the treatment of infectious diseases and cancers. Among these compounds, Quinoline, 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)- (CAS Number: 209689) is notable for its potential therapeutic applications. This article explores its biological activity, focusing on antimalarial properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHClN
- Molecular Weight : 303.83 g/mol
- CAS Number : 209689
Biological Activity Overview
Quinoline derivatives, including the compound in focus, exhibit a range of biological activities:
- Antimalarial Activity : Quinoline derivatives have been historically significant in treating malaria. The 7-chloro substitution enhances their potency against various strains of Plasmodium falciparum, particularly those resistant to traditional treatments like chloroquine.
- Cytotoxicity : Studies have shown that certain quinoline compounds possess cytotoxic effects against cancer cell lines. The activity often correlates with the ability to induce apoptosis in these cells.
-
Mechanisms of Action :
- Inhibition of Heme Polymerization : Quinoline derivatives interfere with the polymerization of heme, a process crucial for the survival of malaria parasites.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
Antimalarial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various substituted 4-aminoquinolines, including those with a similar structure to our compound. The findings indicated that modifications at the 7-position significantly affected antimalarial potency against chloroquine-resistant strains (K1) and sensitive strains (3D7). The study highlighted that compounds with a biaryl structure showed superior efficacy against resistant strains while maintaining low cytotoxicity toward mammalian cells .
Cytotoxicity Studies
Research published in Molecules demonstrated that quinoline derivatives exhibited selective cytotoxicity against several cancer cell lines, including HepG2 and HEK293. The study emphasized that the introduction of specific side chains could enhance selectivity and potency against cancer cells while minimizing effects on normal cells .
Data Table of Biological Activities
| Activity | Effectiveness | Remarks |
|---|---|---|
| Antimalarial | Potent against resistant strains | Effective against P. falciparum |
| Cytotoxicity | Selective for cancer cells | Induces apoptosis in various cancer cell lines |
| Mechanism | Heme polymerization inhibition | Disrupts parasite survival mechanisms |
Q & A
Basic: What are the established synthetic pathways for preparing 7-chloro-4-substituted quinoline derivatives, and how can they be adapted for this compound?
The synthesis of 7-chloro-4-substituted quinolines typically involves nucleophilic substitution of 4,7-dichloroquinoline with amine-containing side chains. For example, chloroquine analogs are synthesized by reacting 4,7-dichloroquinoline with amines like 4-diethylamino-1-methylbutylamine under controlled heating (160–180°C) . To adapt this for 7-chloro-4-(((1-ethyl-4-piperidyl)methyl)amino)-, replace the diethylamino side chain with (1-ethyl-4-piperidyl)methylamine. Key steps include:
- Amine preparation : Synthesize (1-ethyl-4-piperidyl)methylamine via reductive amination of 4-piperidone derivatives .
- Coupling reaction : Optimize solvent (e.g., ethanol or DMF), temperature, and reaction time to favor substitution at the 4-position of quinoline. Monitor progress via TLC or HPLC .
- Purification : Use column chromatography or recrystallization to isolate the product. Confirm purity via melting point and NMR .
Advanced: How can catalytic efficiency be improved in the synthesis of 7-chloro-4-substituted quinolines with bulky side chains?
Bulky substituents like (1-ethyl-4-piperidyl)methylamine may hinder reaction kinetics. Methodological strategies include:
- Catalyst optimization : Use ionic catalysts (e.g., tetrabutylammonium iodide) to enhance nucleophilicity of the amine, as demonstrated in chloroquine synthesis .
- Microwave-assisted synthesis : Reduce reaction time and improve yield by leveraging microwave irradiation, which enhances molecular collisions .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) can stabilize transition states and improve solubility of bulky amines .
- Kinetic studies : Conduct time-resolved NMR or in-situ IR to identify rate-limiting steps and adjust conditions accordingly .
Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?
Core techniques include:
- Spectroscopy :
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion) .
- Elemental analysis : Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological impact of the (1-ethyl-4-piperidyl)methylamino substituent?
SAR strategies for this compound should:
- Comparative analogs : Syntize derivatives with varying substituents (e.g., ethyl vs. methyl groups on the piperidine ring) to assess steric/electronic effects .
- In vitro assays : Test antimalarial activity against Plasmodium falciparum 3D7 (chloroquine-sensitive) and Dd2 (chloroquine-resistant) strains using SYBR Green assays . For anti-inflammatory activity, measure TNF-α suppression in RAW 264.7 macrophages .
- Computational modeling : Perform molecular docking to compare binding affinities with targets like PfCRT (malaria) or ACE2 (COVID-19) .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes) to guide lead optimization .
Basic: What are the key solubility and stability considerations for this compound in biological assays?
- Solubility : The compound’s free base form may have limited aqueous solubility. Use phosphate-buffered saline (PBS, pH 7.4) with ≤5% DMSO for in vitro studies. Salt formation (e.g., hydrochloride) can enhance solubility .
- Stability :
- Validation : Monitor stability via HPLC over 24–72 hours at 37°C .
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar quinolines?
Contradictions may arise from variations in assay conditions or substituent effects. Mitigation approaches include:
- Standardized protocols : Adopt WHO guidelines for antimalarial IC50 determination to ensure cross-study comparability .
- Dose-response curves : Use 8–12 concentration points to improve EC50/IC50 accuracy .
- Control benchmarks : Compare activity against chloroquine and hydroxychloroquine in parallel assays .
- Meta-analysis : Pool data from multiple studies using tools like RevMan to identify confounding variables (e.g., cell line variability) .
Basic: What in vivo models are appropriate for preliminary toxicity and efficacy testing?
- Rodent models :
- Acute toxicity : OECD 423 guidelines (dose range: 50–2000 mg/kg) in mice .
- Antimalarial efficacy : Plasmodium berghei-infected mice with parasitemia reduction monitored via Giemsa-stained blood smears .
- Neurobehavioral assays : Evaluate CNS effects (e.g., forced swim test for depression-like behavior) if the compound targets neurological pathways .
Advanced: How can researchers optimize the pharmacokinetic profile of this compound for CNS-targeted applications?
- Blood-brain barrier (BBB) penetration :
- Prolonged half-life : Modify the piperidyl group with slow-release prodrugs (e.g., ester conjugates) .
- Tissue distribution : Use radiolabeled (e.g., 14C) compound and autoradiography in rodent models .
Basic: What are the critical considerations for designing a robust experimental control group in antimalarial studies?
- Positive controls : Include chloroquine (EC50: 10–50 nM) and artemisinin derivatives .
- Negative controls : Use untreated infected erythrocytes and vehicle-only (e.g., DMSO) groups.
- Resistance markers : Test against both chloroquine-sensitive (3D7) and -resistant (K1) strains to assess cross-resistance .
Advanced: What mechanistic studies can elucidate the compound’s interaction with non-malarial targets (e.g., antiviral or anti-inflammatory pathways)?
- Transcriptomics : Perform RNA-seq on treated cells to identify differentially expressed genes (e.g., IFN-γ for antiviral response) .
- Protein binding assays : Use surface plasmon resonance (SPR) to measure affinity for SARS-CoV-2 spike protein or ACE2 .
- Cytokine profiling : Quantify IL-6, IL-1β, and TNF-α levels via ELISA in LPS-stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
